molecular formula C5H6F3NO2 B1610265 (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic Acid CAS No. 748121-19-9

(1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic Acid

Cat. No.: B1610265
CAS No.: 748121-19-9
M. Wt: 169.1 g/mol
InChI Key: XYADPSWBCYPNKY-OKKQSCSOSA-N
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Description

(1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a unique compound characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring

Safety and Hazards

The compound is labeled with the GHS02, GHS05, and GHS07 pictograms, indicating that it is flammable, corrosive, and can cause respiratory irritation . The compound has hazard statements H226, H314, and H335, indicating that it is flammable, causes severe skin burns and eye damage, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid typically involves the use of trifluoroacetimidoyl halides as potent trifluoromethyl synthons. These halides are used to construct a wide variety of trifluoromethyl-containing compounds through coupling and annulation reactions . The reaction conditions often involve the use of transition metal catalysts or metal-free conditions, depending on the specific synthetic route chosen .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions can vary widely but often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines .

Mechanism of Action

The mechanism of action of (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity . The cyclopropane ring provides rigidity to the molecule, which can influence its overall conformation and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is unique due to its combination of a trifluoromethyl group and a cyclopropane ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

(1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO2/c6-5(7,8)2-1-4(2,9)3(10)11/h2H,1,9H2,(H,10,11)/t2-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYADPSWBCYPNKY-OKKQSCSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@]1(C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460486
Record name (1S,2S)-1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748121-19-9
Record name (1S,2S)-1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic Acid
Reactant of Route 2
(1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic Acid
Reactant of Route 3
(1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic Acid
Reactant of Route 4
Reactant of Route 4
(1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic Acid
Reactant of Route 5
(1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic Acid
Reactant of Route 6
(1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic Acid

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